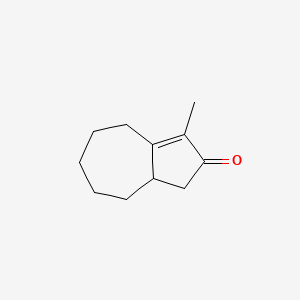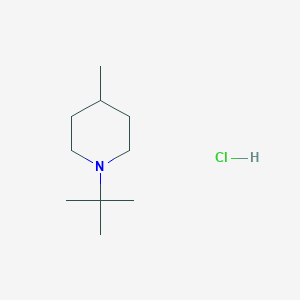![molecular formula C31H42N2 B14476536 4,4'-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 65444-21-5](/img/structure/B14476536.png)
4,4'-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline): is an organic compound that belongs to the class of diarylmethanes. It is characterized by the presence of two dimethylaniline groups connected via a methylene bridge to a central octylphenyl group. This compound is notable for its applications in various fields, including dye manufacturing and analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of 4-octylbenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Organic solvents like ethanol or toluene
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation Products: Quinone derivatives
Reduction Products: Amine derivatives
Substitution Products: Halogenated or nitrated derivatives
科学的研究の応用
Chemistry:
Dye Manufacturing: The compound is used as an intermediate in the synthesis of various dyes due to its ability to form stable color complexes.
Analytical Reagent: It serves as a reagent for the determination of lead and other heavy metals in analytical chemistry.
Biology:
Biochemical Assays: The compound is used in assays to detect the production of hydrogen cyanide by bacteria.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Polymer Production: It is used in the production of thermosetting polymers, particularly epoxy resins, due to its bifunctional nature.
作用機序
The mechanism of action of 4,4’-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. This property is particularly useful in analytical applications where it is used to detect and quantify metal ions. Additionally, its ability to undergo electrophilic substitution reactions makes it a versatile intermediate in organic synthesis.
類似化合物との比較
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar but lacks the octylphenyl group. It is also used in dye manufacturing and as an analytical reagent.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another related compound used in similar applications but with different substituents on the aromatic rings.
Uniqueness: The presence of the octylphenyl group in 4,4’-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline) imparts unique properties, such as increased hydrophobicity and potential for interactions with lipid membranes. This makes it particularly useful in applications where such interactions are beneficial, such as in the development of lipid-based drug delivery systems.
特性
CAS番号 |
65444-21-5 |
|---|---|
分子式 |
C31H42N2 |
分子量 |
442.7 g/mol |
IUPAC名 |
4-[[4-(dimethylamino)phenyl]-(4-octylphenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H42N2/c1-6-7-8-9-10-11-12-25-13-15-26(16-14-25)31(27-17-21-29(22-18-27)32(2)3)28-19-23-30(24-20-28)33(4)5/h13-24,31H,6-12H2,1-5H3 |
InChIキー |
MFMXFSBELQZWFI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


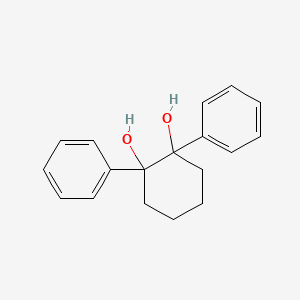



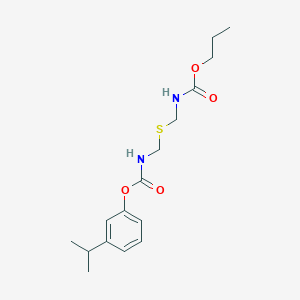


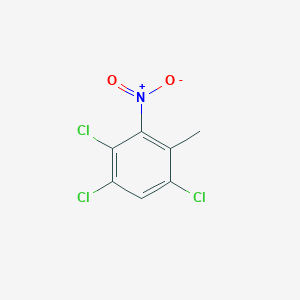

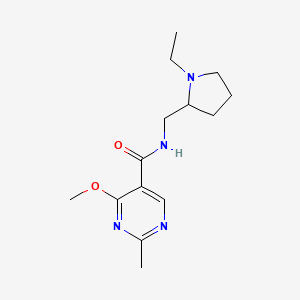
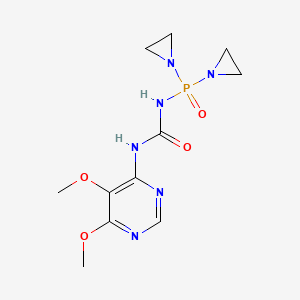
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
